Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- (9CI) is a chemical compound with the molecular formula . It is classified as an amide and is characterized by the presence of both dimethyl and methylamino functional groups. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemical substances. Its unique structure allows for diverse applications in both scientific research and industrial processes .
Methods of Synthesis:
The synthesis of Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- typically involves the reaction of propanamide with dimethylamine and methylamine. This reaction is usually conducted under controlled conditions to optimize yield and purity. Common methods include:
Technical Details:
The reaction often requires a catalyst to enhance the formation of the desired product. Reaction conditions such as temperature (generally between 50°C to 100°C), pressure, and solvent choice are critical for achieving high yields. Post-reaction processes may include distillation, crystallization, and purification steps to isolate the final product .
Structure:
The molecular structure of Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- can be represented using various chemical notation systems:
InChI=1S/C6H14N2O/c1-7(2)5-3-4-6(8)9/h3-5H2,1-2H3,(H,8,9)
CN(C)C(C(=O)N(C)C)C
Data:
Types of Reactions:
Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's structure for specific applications in research and industry .
The mechanism of action for Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- involves its interaction with biological molecules such as enzymes or receptors. The compound may bind to specific targets, altering their activity and leading to various biological effects. The precise pathways depend on the context of use; for example, it may act as an enzyme inhibitor or modulator in biochemical pathways related to drug metabolism or synthesis .
Physical Properties:
Chemical Properties:
Propanamide, N,N-dimethyl-2-(methylamino)-, (R)- has several important applications:
Research continues into its potential uses in drug development and other fields where its unique chemical characteristics can be leveraged .
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: